4-(4-Guanidinobenzoyloxy)phenylacetate, often found as a methanesulfonate salt (e.g., FOY-305), is a synthetic, low molecular weight, broad-spectrum protease inhibitor. [, , ] It belongs to a class of compounds that demonstrate inhibitory activity against various serine proteases, including trypsin, plasmin, kallikrein, and chymotrypsin. [, , ] These enzymes play significant roles in various physiological processes, including digestion, blood coagulation, and inflammation. [] Consequently, 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives have garnered significant interest in scientific research exploring their potential in influencing these biological processes.
4-(4-Guanidinobenzoyloxy)phenylacetate, also known as GBPA, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in antiviral treatments. This compound is a derivative of guanidinobenzoic acid and has been studied for its interactions with serine proteases, making it relevant in the context of diseases such as COVID-19.
GBPA is primarily synthesized from camostat, which is hydrolyzed by carboxylesterase enzymes to form this active metabolite. Camostat itself is an established serine protease inhibitor used in various medical applications, including the treatment of pancreatic disorders and, more recently, as a candidate for COVID-19 therapy due to its ability to inhibit viral entry into cells .
4-(4-Guanidinobenzoyloxy)phenylacetate belongs to the class of guanidinobenzoic acid derivatives. These compounds are characterized by their guanidine functional groups, which contribute to their biological activity. GBPA's classification as a serine protease inhibitor highlights its importance in pharmacology and medicinal chemistry.
The synthesis of 4-(4-Guanidinobenzoyloxy)phenylacetate typically involves several steps:
The reaction conditions must be carefully controlled to ensure high yield and purity of the final compound. The use of inert solvents and appropriate protective groups during synthesis is crucial to prevent unwanted side reactions.
The molecular structure of 4-(4-Guanidinobenzoyloxy)phenylacetate can be represented as follows:
The structure features a phenyl ring substituted with a guanidinobenzoyloxy group and an acetate moiety, contributing to its biological activity.
Crystallographic data show that GBPA exhibits specific binding interactions with target enzymes, stabilizing through salt bridges and hydrogen bonds, which are critical for its function as an inhibitor .
GBPA participates in various biochemical reactions primarily as an inhibitor of serine proteases. Its mechanism involves reversible covalent modification of the enzyme's active site, leading to inhibition of enzymatic activity.
The compound's interaction with proteases like enteropeptidase demonstrates its ability to form stable adducts, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS). The binding kinetics can be characterized by determining the rate constants for enzyme inhibition .
The mechanism by which 4-(4-Guanidinobenzoyloxy)phenylacetate exerts its effects involves:
Kinetic studies have shown that GBPA has a high affinity for its target enzymes, indicated by low values in competitive inhibition assays.
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
4-(4-Guanidinobenzoyloxy)phenylacetate has several notable applications:
As research progresses, further exploration of GBPA's properties may lead to novel therapeutic strategies in treating viral infections and other conditions related to protease activity.
Systematic Nomenclature: The compound is systematically named as 2-[4-(4-carbamimidamidobenzoyloxy)phenyl]acetic acid according to IUPAC rules [5]. This reflects its core structure: a phenylacetic acid moiety linked via an ester bond to 4-guanidinobenzoic acid. Alternative nomenclature includes 4-(4-guanidinobenzoyloxy)phenylacetic acid, emphasizing the functional group arrangement [3] [6].
Molecular Formula and Weight: Its molecular formula is C₁₆H₁₅N₃O₄, with a molecular weight of 313.31 g/mol [1] [5]. The structure comprises two aromatic rings: one bearing the guanidinium group and the other an acetic acid chain.
Stereochemistry and Bonding: The compound lacks chiral centers, exhibiting planar geometry at the ester linkage (C=O bond length ~1.20 Å) and the guanidinium group (C=N bond length ~1.34 Å). The dihedral angle between the two aromatic rings influences protease binding affinity [5] [9].
Spectroscopic Identifiers:
NC(=N)NC1=CC=C(C=C1)C(=O)OC1=CC=C(CC(O)=O)C=C1
[5] XTKGXPFBKPYFDW-UHFFFAOYSA-N
[5] C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)CC(=O)O)N=C(N)N
[1] Table 1: Key Identifiers of 4-(4-Guanidinobenzoyloxy)phenylacetate
Identifier Type | Value |
---|---|
IUPAC Name | 2-[4-(4-carbamimidamidobenzoyloxy)phenyl]acetic acid |
CAS Number | 111909-01-4 (free acid); 71079-09-9 (methanesulfonate salt) |
Molecular Formula | C₁₆H₁₅N₃O₄ |
Molecular Weight | 313.31 g/mol |
SMILES | NC(=N)NC₁=CC=C(C=C₁)C(=O)OC₁=CC=C(CC(O)=O)C=C₁ |
InChIKey | XTKGXPFBKPYFDW-UHFFFAOYSA-N |
Synthetic Origins: The compound was first synthesized in the late 1970s during investigations into serine protease inhibitors. Researchers esterified 4-guanidinobenzoic acid with phenylacetic acid derivatives to enhance cell permeability while retaining guanidinium-mediated enzyme binding [4] [7]. A 1978 patent detailed its preparation via carbodiimide-mediated coupling, yielding crystalline solids [7].
Pharmacological Recognition: By the 1980s, studies identified it as the primary active metabolite of camostat mesylate (FOY-305), a clinical agent for pancreatitis. Enzymatic hydrolysis of camostat by carboxylesterases releases 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), which exhibits sustained protease inhibition [9] [10].
Key Research Milestones:
Core Structural Taxonomy: This compound belongs to the ester-linked guanidinobenzoate subclass, characterized by a 4-guanidinobenzoic acid group connected via an ester bond to a bioactive moiety. Unlike amide derivatives (e.g., benzamides), the ester linkage confers metabolic lability, enabling controlled bioactivity [4] [7].
Comparative Bioactivity:
CN(C)C(=O)CH₂-
), reducing off-target effects but maintaining comparable TMPRSS2 inhibition (EC₅₀: 107 nM vs. 178 nM) [9] [10]. Functional Roles:
Table 2: Key Guanidinobenzoic Acid Derivatives and Their Attributes
Compound | Structural Feature | Primary Bioactivity | Metabolic Role |
---|---|---|---|
4-(4-Guanidinobenzoyloxy)phenylacetate | Ester-linked phenylacetate | Broad-spectrum protease inhibition | Active metabolite of camostat |
4-Guanidinobenzoic acid | Standalone guanidinobenzoic acid | Weak protease inhibitor | Terminal metabolite |
Camostat | Dimethylcarbamoyl-phenylethoxy derivative | Prodrug with high TMPRSS2 affinity | Parent compound |
4-(4-Guanidinobenzoyloxy)benzamides | Amide-linked aromatic group | Trypsin-specific inhibition | Not a metabolite |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7